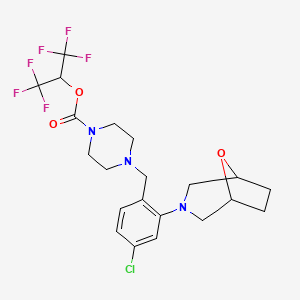
ABD-1970
説明
ABD-1970 is a highly potent and selective inhibitor of monoacylglycerol lipase (MGLL), the enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) . By inhibiting MGLL, this compound robustly elevates 2-AG levels in both rodent and human brain tissues, enhancing endocannabinoid signaling without disrupting prostanoid biosynthesis . Preclinical studies demonstrate its efficacy in reducing pain (antinociception) and itch (antipruritic activity) in rodent models, with effects potentiated when combined with standard analgesics . Notably, this compound avoids cannabimimetic side effects, a critical advantage over direct cannabinoid receptor agonists .
In human models, this compound achieves 95% inhibition of 2-AG hydrolysis in peripheral blood mononuclear cells (PBMCs), establishing its utility as a biomarker for target engagement in clinical trials .
特性
CAS番号 |
2010154-82-0 |
|---|---|
分子式 |
C21H24ClF6N3O3 |
分子量 |
515.88 |
IUPAC名 |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[4-chloro-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H24ClF6N3O3/c22-14-2-1-13(17(9-14)31-11-15-3-4-16(12-31)33-15)10-29-5-7-30(8-6-29)19(32)34-18(20(23,24)25)21(26,27)28/h1-2,9,15-16,18H,3-8,10-12H2 |
InChIキー |
CXSFVTMRWPSLGO-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CC1O2)C3=C(C=CC(=C3)Cl)CN4CCN(CC4)C(=O)OC(C(F)(F)F)C(F)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ABD1970; ABD 1970; ABD-1970 |
製品の起源 |
United States |
準備方法
ABD-1970の合成には、コア構造の調製から始まり、特定の官能基の導入まで、いくつかのステップが含まれます。合成経路には、通常、以下のステップが含まれます。
コア構造の形成: コア構造は、炭素-炭素結合および炭素-窒素結合の形成を含む一連の反応によって合成されます。
官能基の導入: フッ素や塩素などの特定の官能基は、ハロゲン化反応によってコア構造に導入されます。
最終的な組み立て: 最終的な化合物は、コア構造を他の官能基と結合し、続いて精製および特性評価を行うことで組み立てられます.
This compoundの工業生産方法は、これらの合成経路の最適化を含み、高収率と純度を確保するとともに、大規模生産のためのスケーラビリティを実現する可能性があります。
化学反応の分析
科学研究における用途
This compoundは、次のような広範囲の科学研究における用途があります。
科学的研究の応用
ABD-1970 has a wide range of scientific research applications, including:
作用機序
ABD-1970は、2-アラキドノイルグリセロールの加水分解を担う酵素であるモノアシルグリセロールリパーゼを選択的に阻害することでその効果を発揮します。この酵素を阻害することで、this compoundは2-アラキドノイルグリセロールのレベルを高め、それがカンナビノイド受容体1および2(CB1およびCB2)を活性化します。 この活性化は、痛みの緩和や抗炎症反応など、さまざまな生理学的効果をもたらします .
類似化合物との比較
Table 1: Comparative Analysis of this compound and ABX-1431
Key Differences
Selectivity and Potency: ABX-1431 exhibits quantified selectivity (>100-fold over ABHD6, >200-fold over PLA2G7) and a well-defined IC₅₀ (14 nM), whereas this compound’s selectivity is inferred from its lack of prostanoid disruption .
Therapeutic Scope: this compound’s antinociceptive and antipruritic effects are well-characterized in rodents, whereas ABX-1431’s clinical data suggest broader applicability in neuropsychiatric conditions like Tourette syndrome .
Mechanistic and Structural Considerations
Both compounds irreversibly inhibit MGLL, prolonging 2-AG signaling. However, structural differences likely account for ABX-1431’s enhanced CNS penetration and oral bioavailability, critical for chronic neurological treatments . This compound’s preclinical efficacy in pain models without psychotropic effects positions it as a safer alternative to opioids or cannabinoid agonists, whereas ABX-1431’s clinical trajectory emphasizes rapid translation to human therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


